Trans-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Description
Chemical Structure and Significance
Trans-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a triazole-based antifungal agent structurally characterized by:
- A 2,4-difluorophenyl group at the C2 position.
- A pyrimidin-4-yl moiety at the C3 position.
- A 1H-1,2,4-triazol-1-yl group at the C1 position.
- A trans-configuration of hydroxyl and pyrimidinyl groups at C2 and C3, critical for antifungal activity .
This compound shares structural homology with voriconazole [(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol], a frontline antifungal drug .
Properties
Molecular Formula |
C16H15F2N5O |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(3R)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16?/m1/s1 |
InChI Key |
ZVQLILUCRUIFNH-ZVDHGWRTSA-N |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Introduction of the difluorophenyl group: This step may involve a nucleophilic substitution reaction using a difluorobenzene derivative.
Attachment of the pyrimidinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrimidine derivative.
Final assembly of the butanol backbone: This step might involve a series of reduction and oxidation reactions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the triazole ring or other functional groups.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Trans-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, inhibiting their activity or modulating their function. This can lead to various therapeutic effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of triazole antifungals targeting fungal lanosterol 14α-demethylase (CYP51). Key structural analogues include:
Antifungal Activity and Pharmacokinetics
Trans-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol :
- Spectrum : Likely effective against Candida and Aspergillus spp., similar to voriconazole, but reduced activity against 5-fluoropyrimidine-sensitive strains due to lack of C5 fluorine .
- Solubility : Expected to exceed voriconazole’s solubility (≥0.1 mg/mL) due to fewer hydrophobic substituents .
- Synthesis : Requires stereoselective resolution (e.g., Lewis acid-mediated coupling) to achieve trans-configuration .
Voriconazole :
Piperazine Derivatives (e.g., 3-[(4-substitutedphenyl)-piperazin-1-yl] analogues):
Impurity Profiles
- This compound: Potential impurities include epoxide intermediates (e.g., 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole) .
- Voriconazole :
- Major impurities: Diastereomers (e.g., (2RS,3RS)-isomers) and fluoropyrimidine degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
